2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide
Overview
Description
“2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide” is a chemical compound with the molecular formula C10H11ClFNO2 . It has a molecular weight of 231.65 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, fluorine, nitrogen, and oxygen atoms.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current literature .Scientific Research Applications
Antimicrobial Evaluation
Novel compounds derived from related chloroacetamide structures have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, derivatives synthesized through reactions with different aromatic aldehydes showed significant antimicrobial properties, highlighting their potential as leads for the development of new antimicrobial agents (Fuloria et al., 2009).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research into 2-(substituted phenoxy) acetamide derivatives has unveiled their potential in anticancer, anti-inflammatory, and analgesic therapies. Certain halogenated derivatives have shown promising results against cancer cell lines and in reducing inflammation and pain, suggesting a potential pathway for developing new therapeutic agents (Rani et al., 2014).
Herbicide Detection and Environmental Safety
The development of specific assays for the detection of acetochlor, a chloroacetamide herbicide, in water samples indicates the relevance of related compounds in environmental monitoring. This work supports the creation of sensitive methods for tracking agricultural chemicals, ensuring environmental safety and compliance with regulatory standards (Yakovleva et al., 2002).
Anaerobic Biodegradation
Studies on the anaerobic degradation of chloroacetamide herbicides, including acetochlor, reveal the biodegradation potential of these compounds under anaerobic conditions. This research is crucial for understanding the environmental fate of such herbicides and for developing bioremediation strategies to mitigate their impact on ecosystems (Liu et al., 2020).
Synthesis and Structural Analysis
The synthesis and crystal structure elucidation of related compounds, including those with fluorophenoxy and chlorophenoxy groups, contribute to the understanding of their chemical properties and potential applications in designing new materials or pharmaceuticals. These studies provide insights into the molecular structures that could guide the development of compounds with improved efficacy and safety profiles (Ding et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c11-7-10(14)13-4-5-15-9-3-1-2-8(12)6-9/h1-3,6H,4-5,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBHQMNFXYMRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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